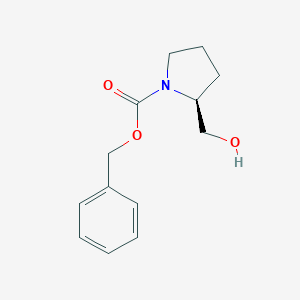![molecular formula C9H13NO B153750 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one CAS No. 128960-04-3](/img/structure/B153750.png)
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure Analysis
- The study by Kaski et al. (1998) provides insights into the experimental and theoretical ab initio study of CC spin−spin coupling tensors and 1H and 13C nuclear shielding tensors in ethane, ethene, and ethyne. Such foundational research aids in understanding the chemical properties and reactions of ethyne derivatives, potentially including compounds like 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Kaski, Lantto, Vaara, & Jokisaari, 1998).
Synthesis and Characterization
- The synthesis of substituted 2-pyridones via the Pummerer Cyclization-Deprotonation-Cycloaddition Cascade of Imidosulfoxides by Padwa, Heidelbaugh, and Kuethe (1999) showcases a method that could be applicable or adaptable for synthesizing compounds with structures similar to 1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one (Padwa, Heidelbaugh, & Kuethe, 1999).
Intermediate in Drug Synthesis
- Research by Pan Hai-ya (2012) on the synthesis and characterization of a key intermediate of Etoricoxib demonstrates the role of similar ethanone derivatives in pharmaceutical synthesis, hinting at potential applications in drug development (Pan Hai-ya, 2012).
Fluorescent Chemosensors
- Shylaja et al. (2020) explored novel blue emissive dimethylfuran tethered 2-aminopyridine-3-carbonitriles as dual responsive fluorescent chemosensors for Fe3+ and picric acid, indicating the potential use of similar compounds in sensing and detection applications (Shylaja, Rubina, Santharam Roja, & Kumar, 2020).
Propriétés
IUPAC Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJWFTSLKATWSH-SECBINFHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCCC1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CCCC[C@H]1C#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2S)-2-ethynylpiperidin-1-yl]ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tris(1H-benzo[d][1,2,3]triazol-1-yl)methane](/img/structure/B153669.png)











